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Compound of Interest

Compound Name: Tetrafluorophthalic anhydride

Cat. No.: B1293522

This technical guide provides a comprehensive overview of the chemical structure, bonding,
and key characterization data for tetrafluorophthalic anhydride. It is intended for researchers,
scientists, and professionals in drug development and materials science who utilize fluorinated
building blocks in their synthetic workflows.

Chemical Identity and Molecular Structure

Tetrafluorophthalic anhydride, with the CAS number 652-12-0, is a fluorinated aromatic
compound featuring a five-membered anhydride ring fused to a tetrafluorinated benzene ring.
[1][2] Its systematic IUPAC name is 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione.[1][3] The
presence of four electron-withdrawing fluorine atoms significantly influences the electronic
properties of the molecule, enhancing its reactivity and thermal stability.[4]

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value Reference(s)
4,5,6,7-tetrafluoro-2-

IUPAC Name _ [1][3]
benzofuran-1,3-dione

CAS Number 652-12-0 [2]

Molecular Formula CsF40s3 [11[2]

Molecular Weight 220.08 g/mol [1112]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C

[1]3]

(=0)oC2=0
BJDDKZDZTHIIJIB-

InChl Key [1][4]
UHFFFAOYSA-N

Melting Point 94-96 °C [51[6]

digraph "Tetrafluorophthalic_Anhydride_Structure" {
graph [fontname="Arial", label=""];

node [fontname="Arial", shape=plaintext];

edge [fontname="Arial"];

//
1
c2
c3
C4
c5
o3
7
c8
F1
F2
F3
F4

Define nodes for atoms

[Label="C"];
[Label="C"];
[Label="C"1;
[Label="C"];
[Label="C"];
[Label="C"];
[label="C"1;
[Label="C"];
[label="F"];
[label="F"];
[Llabel="F"];
[label="F"];
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01 [label="0"1;
02 [label="0"1;
03 [label="0"1;

// Define positions for atoms
Cl -> C2 [label=""];
C2 -> C3 [label=""];
C3 -> C4 [label=""];
C4 -> C5 [label=""];
C5 -> C6 [label=""];
C6 -> C1 [label=""];
Cl -> C7 [label=""1];
C2 -> C8 [label=""];
C3 -> F1 [label=""];
C4 -> F2 [label=""];
C5 -> F3 [label=""];
C6 -> F4 [label=""];

C7 -> 01 [label="", style=double];

C7 -> 03 [label=""1;

C8 -> 02 [label="", style=double];

C8 -> 03 [label=""];

// Arrange the nodes to form the structure

{rank=same; C3; C4; C5; C6}
{rank=same; F1l; F2; F3; F4}
{rank=same; C2; C1}
{rank=same; C8; C7}
{rank=same; 02; 01}
{rank=same; 03}

}

Caption: 2D chemical structure of tetrafluorophthalic anhydride.
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Bonding Characteristics

The molecular structure of tetrafluorophthalic anhydride is characterized by a planar
aromatic system and a strained five-membered anhydride ring. The carbon-fluorine bonds are
strong and polar, contributing to the compound's high thermal stability and unique reactivity.[4]
The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-
deficient, which in turn influences the reactivity of the anhydride group.

X-ray diffraction studies of tetrahalophthalic anhydrides reveal that the molecules in the crystal
lattice are connected through various non-covalent interactions, including halogen bonds of
different types (C—X::-O(acyl), C—X:--:O(anhydride), and C-X:--X, where X is a halogen atom)
and lone pair---1i-hole interactions.[7] In the crystal structures of tetrachlorophthalic anhydride
(TCPA) and tetrabromophthalic anhydride (TBPA), which are isostructural, halogen bonds
involving the central oxygen atom of the anhydride group are observed.[7]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of
tetrafluorophthalic anhydride. The key spectroscopic features are summarized below.

Acid anhydrides exhibit two characteristic C=0 stretching bands due to symmetric and
asymmetric stretching modes.[8] For cyclic anhydrides, the higher wavenumber band is
typically the symmetric stretch, while the lower wavenumber band is the asymmetric stretch.[8]

Table 2: Key IR Absorption Bands for Tetrafluorophthalic Anhydride

. . ) Wavenumber
Functional Group Vibration Mode Reference(s)
Range (cm™?)

C=0 (Anhydride) Symmetric Stretch 1870-1845 [8]
C=0 (Anhydride) Asymmetric Stretch 1800-1775 [8]
C-O-C (Anhydride) Stretch 1300-1000 [8]
C-F (Aromatic) Stretch ~1100-1300

Note: The precise peak positions can be found on spectral databases such as SpectraBase.[1]
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NMR spectroscopy provides detailed information about the carbon and fluorine environments

within the molecule.

Table 3: NMR Spectroscopic Data for Tetrafluorophthalic Anhydride

Chemical Shift ()

Nucleus Multiplicity Reference(s)
Range (ppm)
Aromatic carbons
attached to fluorine: Multiplets due to C-F

13C NMR _ [1]
~140-150Carbonyl coupling
carbons: ~155-160

1F NMR ~-130to -140 Multiplets [1]

Note: Chemical shifts are relative to standard references (TMS for 13C, CFClIs for 1°F). Specific

values can be found in spectral databases.[1]

Experimental Protocols

A common method for the synthesis of tetrafluorophthalic anhydride involves the hydrolysis

of a suitable precursor followed by dehydration. One documented procedure is the hydrolysis

of octafluorobisphthalimide.[9]

Protocol: Synthesis via Hydrolysis of Octafluorobisphthalimide[9]

e Suspension: Suspend 100 g of crude octafluorobisphthalimide in 500 g of xylene with 10 g of

water in a suitable reaction vessel.

e Heating and Stirring: Heat the mixture to 100°C and stir for 72 hours.

» Hot Filtration: Filter the reaction mixture while hot to remove any insoluble impurities.

» Crystallization: Cool the filtrate to 0°C and maintain this temperature for 5 hours with stirring

to precipitate the product.

« |solation: Isolate the precipitated yellow-colored tetrafluorophthalic anhydride by filtration.
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Suspend Octafluorobisphthalimide Heat to 100°C Hot Filtration Cool Filtrate to 0°C Isolate Product
in Xylene and Water and Stir for 72h for 5h by Filtration

Click to download full resolution via product page
Caption: A representative workflow for the synthesis of tetrafluorophthalic anhydride.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional structure of a molecule, including bond lengths and angles.

General Protocol for Single-Crystal X-ray Diffraction[7][10]

o Crystal Growth: Grow single crystals of tetrafluorophthalic anhydride suitable for X-ray
analysis. This can be achieved by slow evaporation of a solution of the compound in a
suitable solvent.

o Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a
controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo-Ka or Cu-Ka).

[7]

 Structure Solution and Refinement: Solve the crystal structure using direct methods and
refine the structural model against the collected diffraction data using software packages like
SHELX.[7]

o Data Deposition: Deposit the final crystallographic data in a public database such as the
Cambridge Crystallographic Data Centre (CCDC).[7]

General Protocol for Spectroscopic Analysis[1][11]
e Sample Preparation:

o IR Spectroscopy: Prepare the sample as a KBr pellet or by using an Attenuated Total
Reflectance (ATR) accessory.

o NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds).
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Data Acquisition:

o IR Spectroscopy: Record the spectrum using an FTIR spectrometer over the appropriate
wavenumber range (e.g., 4000-400 cm™1).

o NMR Spectroscopy: Acquire 13C and °F NMR spectra on a high-field NMR spectrometer.

Data Analysis: Process the raw data (e.g., Fourier transformation for NMR) and analyze the
resulting spectra to identify characteristic peaks and coupling patterns, confirming the
structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and
Bonding of Tetrafluorophthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-structure-and-bonding
https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-structure-and-bonding
https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-structure-and-bonding
https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-structure-and-bonding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

